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Compound of Interest

Compound Name: Pexidartinib Hydrochloride

Cat. No.: B609919 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pexidartinib Hydrochloride (TURALIO®) is a potent, orally bioavailable, small-

molecule tyrosine kinase inhibitor.[1][2] It is the first systemic therapy approved by the FDA for

adult patients with symptomatic tenosynovial giant cell tumor (TGCT) that is not amenable to

improvement with surgery.[3][4] Pexidartinib functions by selectively targeting the colony-

stimulating factor 1 receptor (CSF-1R), KIT proto-oncogene receptor tyrosine kinase (c-KIT),

and FMS-like tyrosine kinase 3 (FLT3).[2][5] This technical guide provides an in-depth overview

of the synthesis of Pexidartinib Hydrochloride, its key chemical properties, and its

mechanism of action, tailored for professionals in drug development and research.

Chemical and Physical Properties
Pexidartinib Hydrochloride is the hydrochloride salt form of pexidartinib.[2] It is supplied as a

crystalline solid and appears as a yellow solid powder.[6][7] The compound is soluble in organic

solvents like DMSO and dimethylformamide (DMF) at approximately 20 mg/ml, but is sparingly

soluble in aqueous buffers.[7] A summary of its key chemical and physical properties is

presented below.
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Property Value Source(s)

IUPAC Name

5-({5-chloro-1H-pyrrolo[2,3-

b]pyridin-3-yl}methyl)-N-{[6-

(trifluoromethyl)pyridin-3-

yl]methyl}pyridin-2-amine

hydrochloride

[8]

Synonyms PLX3397, Pexidartinib HCl [7][8]

Molecular Formula C₂₀H₁₆Cl₂F₃N₅ [8]

Molecular Weight 454.28 g/mol [8]

Exact Mass 453.0734854 Da [2]

CAS Number 2040295-03-0 [4][6]

Appearance Yellow solid powder [6]

Boiling Point 580.0 ± 50.0 °C at 760 mmHg [6][9]

Density 1.5 ± 0.1 g/cm³ [6][9]

LogP 4.77 [6]

Solubility

~20 mg/mL in DMSO & DMF;

~0.25 mg/mL in 1:3 DMF:PBS

(pH 7.2)

[7]

Storage -20°C [7]

Stability ≥4 years at -20°C [7]

Synthesis of Pexidartinib Hydrochloride
Several synthetic routes for Pexidartinib have been developed. A common, scalable process

involves the coupling of a chloroazaindole core with a substituted pyridine aldehyde, followed

by reductive amination to introduce the side chain.

Synthetic Pathway Overview
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A representative synthesis scheme begins with a nucleophilic attack of a protected

chloroazaindole on a pyridine aldehyde, followed by reduction and deprotection, and finally,

reductive amination to yield the pexidartinib free base. The final step involves salt formation to

produce Pexidartinib Hydrochloride.
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Caption: A generalized workflow for the synthesis of Pexidartinib Hydrochloride.
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A continuous two-step production method has also been developed, starting from 5-chloro-7-

azaindole and 2-chloro-5-chloromethylpyridine, which undergo an alkylation reaction followed

by an amino substitution with 3-aminomethyl-6-(trifluoromethyl)pyridine.[10] This method is

designed for commercial scale, offering high yield and purity.[10]

Representative Experimental Protocol
The following protocol is a representative methodology based on published synthetic schemes.

[1]

Step 1: Synthesis of Alcohol Intermediate (286)

To a solution of chloroazaindole (285) in an appropriate solvent, add pyridine aldehyde (284)

and a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate.

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by

TLC or LC-MS.

Upon completion, perform an aqueous workup, extract the product with a suitable organic

solvent, dry the organic layer, and concentrate under reduced pressure to yield the crude

alcohol intermediate (286).

Step 2: Reduction and Deprotection to form Aminopyridine (287)

Dissolve the crude alcohol intermediate (286) in a suitable solvent.

Add a reducing agent, such as triethylsilane, and stir the mixture.

After the reduction is complete, treat the reaction mixture with trifluoroacetic acid (TFA) to

remove the Boc protecting groups.

Monitor the deprotection by TLC or LC-MS.

Once complete, neutralize the reaction mixture and extract the product to isolate the

aminopyridine intermediate (287) in good yield.

Step 3: Reductive Amination to form Pexidartinib
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To a solution of the aminopyridine intermediate (287), add aldehyde (288).

Perform a reductive amination using a suitable reducing agent (e.g., sodium

triacetoxyborohydride).

Stir the reaction until completion.

Work up the reaction mixture and purify the crude product using column chromatography to

obtain pexidartinib free base.

Step 4: Formation of Pexidartinib Hydrochloride

Dissolve the purified pexidartinib free base in ethanol.

Add concentrated hydrochloric acid (HCl) dropwise while stirring.

The hydrochloride salt will precipitate out of the solution.

Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum

to yield Pexidartinib Hydrochloride with high purity.[1]

Mechanism of Action
Pexidartinib is a potent inhibitor of the CSF-1 receptor, a receptor tyrosine kinase that is central

to the proliferation and differentiation of macrophages.[1][4] In TGCT, a genetic translocation

leads to the overexpression of CSF-1, which recruits a large number of CSF-1R-expressing

cells (like macrophages) to the tumor microenvironment, driving tumor growth.[4][11]

Pexidartinib selectively binds to the juxtamembrane region of CSF-1R, stabilizing its

autoinhibited conformation.[4][12] This prevents the binding of CSF-1 and subsequent ligand-

induced autophosphorylation of the kinase domain.[4][12] By inhibiting the CSF-1/CSF-1R

signaling pathway, pexidartinib blocks the recruitment and survival signals for macrophages

and other tumor-permissive cells, thereby inhibiting tumor cell proliferation.[3][4] In addition to

CSF-1R, pexidartinib also inhibits c-KIT and FLT3, other receptor tyrosine kinases involved in

cellular proliferation and survival.[2][3]
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Caption: Pexidartinib inhibits the CSF-1R signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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